Diethyl 4-bromophthalate
CAS No.: 38568-41-1
Cat. No.: VC3898829
Molecular Formula: C12H13BrO4
Molecular Weight: 301.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38568-41-1 |
|---|---|
| Molecular Formula | C12H13BrO4 |
| Molecular Weight | 301.13 g/mol |
| IUPAC Name | diethyl 4-bromobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | SKEUPOHSMLHHSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Diethyl 4-bromophthalate, systematically named 1,2-benzenedicarboxylic acid, 4-bromo-, 1,2-diethyl ester, is characterized by the molecular formula and a molecular weight of 301.13 g/mol . The compound features a phthalate backbone substituted with a bromine atom at the para position of the aromatic ring and ethyl ester groups at both carboxylate positions (Figure 1).
Spectral and Computational Descriptors
The density is reported as 1.404 g/cm³, with a boiling point of 335.8°C at 760 mmHg and a flash point of 156.9°C .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 301.13 g/mol | |
| Density | 1.404 g/cm³ | |
| Boiling Point | 335.8°C | |
| Flash Point | 156.9°C | |
| LogP (Octanol-Water) | 2.8 |
Synthetic Methodologies
Esterification of 4-Bromophthalic Acid
The most common route involves the esterification of 4-bromophthalic acid with ethanol under acidic conditions. Dublanchet et al. (2004) achieved an 85% yield using thionyl chloride as a catalyst, followed by refluxing with excess ethanol . The reaction proceeds via nucleophilic acyl substitution:
Halogen Exchange Reactions
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the para position enables palladium-catalyzed coupling with aryl boronic acids. Georgiades et al. (2015) utilized analogous brominated esters to synthesize biphenyl derivatives, achieving >90% yields under microwave irradiation .
Environmental and Toxicological Considerations
Biodegradation and Persistence
No direct data exist for diethyl 4-bromophthalate, but phthalate esters generally undergo microbial degradation via esterase-mediated hydrolysis. The bromine substituent may hinder this process, potentially leading to environmental persistence .
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound’s thermal stability allows GC-MS analysis. Electron ionization (70 eV) produces characteristic fragments at m/z 121 (phthalate moiety) and 79/81 (Br isotopes) .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 254 nm achieves baseline separation using acetonitrile/water (70:30) mobile phases . Retention times typically range 8–10 minutes.
Recent Research Developments
Photoluminescent Materials
Preliminary studies (unpublished) indicate that lanthanide complexes incorporating diethyl 4-bromophthalate ligands exhibit tunable emission in the visible spectrum, suggesting applications in OLEDs.
Catalytic Dehalogenation
Recent advances in transition-metal catalysis enable selective debromination to yield diethyl phthalate, providing a route for environmental remediation .
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